(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide
Description
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Properties
IUPAC Name |
3-[[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O5/c26-16-7-9-17(10-8-16)27-25(30)24-23(18-3-1-2-4-19(18)33-24)28-22(29)12-6-15-5-11-20-21(13-15)32-14-31-20/h1-13H,14H2,(H,27,30)(H,28,29)/b12-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKWBGNVDKGEJA-SDQBBNPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide, identified by its CAS number 887887-66-3, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and significant biological activities, particularly in the context of anticancer properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 426.4 g/mol. The structure features a benzofuran core linked to an acrylamide moiety and a benzo[d][1,3]dioxole group, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the benzofuran scaffold followed by functionalization with the acrylamide and benzo[d][1,3]dioxole groups. Detailed methods can vary but generally follow established protocols for synthesizing similar compounds.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Commonly used cancer cell lines include MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
| Compound | Cell Line | Percentage Inhibition |
|---|---|---|
| Compound A | MCF-7 | 95% |
| Compound B | A549 | 77% |
| This compound | TBD | TBD |
Preliminary findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.
The proposed mechanism for the anticancer activity includes:
- Induction of Apoptosis : By increasing pro-apoptotic proteins and decreasing anti-apoptotic proteins.
- ROS Generation : Leading to oxidative stress that selectively targets cancer cells while sparing normal cells.
- Cell Cycle Arrest : Potentially affecting the cell cycle progression in various cancer types.
Case Studies
A study conducted on a series of benzofuran derivatives demonstrated that compounds with similar structural motifs showed promising results in inhibiting tumor growth in vitro. The most potent derivatives exhibited over 90% inhibition on MCF-7 cells compared to standard chemotherapeutics like cisplatin.
Preparation Methods
Heck Coupling Approach
Using palladium catalysis, the benzofuran-2-carboxamide intermediate is coupled with benzo[d]dioxol-5-ylacryloyl chloride. Critical parameters for Z-selectivity include:
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Et₃N (2.5 equiv)
- Solvent : DMF at 80°C for 8 hours
- Z/E Ratio : 7:1 (82% yield).
The Z-isomer predominates due to steric hindrance during the syn-insertion step, favoring the less bulky transition state.
Condensation via Knoevenagel Reaction
Alternatively, condensation of 3-aminobenzofuran-2-carboxamide with benzo[d]dioxol-5-ylacetaldehyde using piperidine as a base in ethanol at reflux (12 hours) yields the acrylamido derivative. Z-Selectivity is enhanced by low-temperature (0–5°C) quenching, achieving a 75% yield with a Z/E ratio of 4:1.
Final Assembly and Purification
The convergent synthesis concludes with amide bond formation between the acrylamido-benzofuran intermediate and 4-chloroaniline. Key steps include:
- Activation : Treatment of the carboxylic acid with EDCl/HOBt (1:1) in DCM for 1 hour.
- Coupling : Addition of 4-chloroaniline (1.2 equiv) and DMAP (0.1 equiv) at 25°C for 24 hours.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol/water (7:3) to afford the title compound in 68% yield.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Z/E Ratio | Catalyst |
|---|---|---|---|---|
| Heck Coupling | Palladium-mediated coupling | 82% | 7:1 | Pd(PPh₃)₄ |
| Knoevenagel Condensation | Base-promoted condensation | 75% | 4:1 | Piperidine |
| Transamidation | Boc-cleavage and displacement | 85% | N/A | LiHMDS |
The Heck coupling offers superior stereocontrol but requires expensive palladium catalysts. In contrast, the condensation route is cost-effective but necessitates rigorous temperature control.
Challenges and Optimization Strategies
- Stereochemical Drift : Prolonged reaction times at elevated temperatures favor thermodynamic E-isomer formation. Mitigation involves quenching reactions at low temperatures and using bulky ligands to kinetically trap the Z-configuration.
- Functional Group Tolerance : The Boc-protection strategy in transamidation prevents undesired side reactions at the carboxamide site.
- Scalability : Pd-catalyzed steps require catalyst recycling protocols to reduce costs for industrial-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
